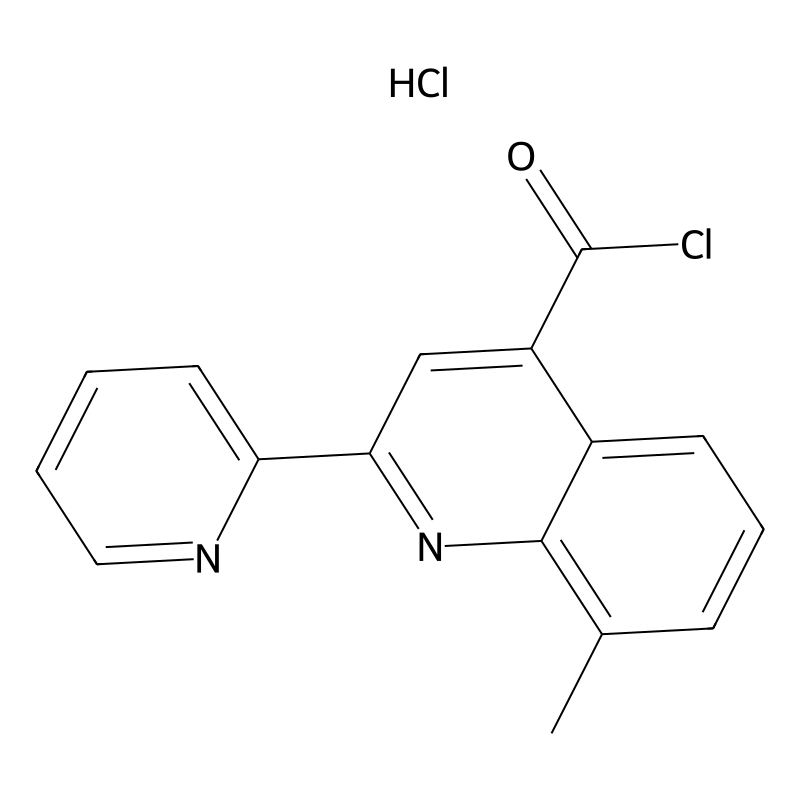

8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Specific Scientific Field: This research falls under the field of Medicinal Chemistry.

Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures: The researchers prepared libraries of novel heterocyclic compounds with potential biological activities .

Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of Biologically and Pharmaceutically Active Quinoline

Specific Scientific Field: This research is in the field of Pharmaceutical Chemistry.

Summary of the Application: The study focuses on the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Results or Outcomes: The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Pyrrolidine in Drug Discovery

Specific Scientific Field: This research is in the field of Medicinal Chemistry.

Summary of the Application: The study focuses on the use of the pyrrolidine ring, a nitrogen heterocycle, to obtain compounds for the treatment of human diseases .

Methods of Application or Experimental Procedures: The researchers investigate the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .

Results or Outcomes: The authors highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound characterized by its unique molecular structure, which includes a quinoline core fused with a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 282.72 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its functional groups that facilitate various

The compound contains a carbonyl chloride group, which is highly reactive and can participate in nucleophilic acyl substitution reactions. This reactivity allows it to form various derivatives through reactions with nucleophiles such as alcohols or amines. The presence of the methyl and pyridine substituents can influence the reactivity and selectivity of these reactions, making it a valuable intermediate in organic synthesis.

Research indicates that derivatives of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride exhibit significant biological activities. For instance, compounds related to this structure have shown anti-tumor properties and antiangiogenic effects, inhibiting the growth of endothelial cells, which are crucial in tumor development. Additionally, studies have explored its potential as a chemosensor for detecting metal ions in environmental samples, showcasing its versatility in biological applications.

The synthesis of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves several steps:

- Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Methyl and Pyridine Groups: Substituents are added via electrophilic aromatic substitution or other functionalization techniques.

- Formation of the Carbonyl Chloride Group: This step often involves the reaction with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride functionality.

These methods highlight the compound's synthetic accessibility and potential for modification to create various analogs.

8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride finds applications primarily in medicinal chemistry as a scaffold for developing new therapeutic agents. Its derivatives are being investigated for their roles in treating cancer and other diseases due to their biological activity. Furthermore, its use in chemosensing applications demonstrates its utility in environmental monitoring.

Studies on interaction mechanisms involving this compound indicate that it can form coordination complexes with metal ions, which may enhance its biological activity and stability. For instance, research has shown that quinoline derivatives can interact with transition metals, affecting their electronic properties and reactivity. These interactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic uses.

Several compounds share structural similarities with 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. Below is a comparison highlighting their unique features:

These comparisons illustrate how slight modifications in structure can lead to significant differences in chemical behavior and biological activity, emphasizing the uniqueness of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride within this class of compounds.